

Application Notes and Protocols: TG-1801 Co-culture with Macrophages

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Compound of Interest

Compound Name: TA-1801

Cat. No.: B1662764

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Introduction

TG-1801 is a first-in-class bispecific antibody that selectively targets CD19 on B-cells and CD47 on cancer cells.[1] The engagement of CD19 directs the antibody to B-cell malignancies, while the blockade of CD47, a "don't eat me" signal, overcomes a critical mechanism of immune evasion.[2] By blocking the interaction between CD47 on tumor cells and Signal Regulatory Protein Alpha (SIRP α) on macrophages, TG-1801 unleashes the phagocytic potential of these innate immune cells.[3] This mechanism enhances antibody-dependent cellular phagocytosis (ADCP) and antibody-dependent cellular cytotoxicity (ADCC), leading to the destruction of malignant B-cells.[1][4]

These application notes provide a comprehensive guide to performing co-culture experiments with TG-1801 and macrophages to evaluate its therapeutic potential. The protocols detailed below are designed for researchers in immunology, oncology, and drug development to assess the in vitro efficacy of TG-1801 in a controlled laboratory setting.

Data Presentation

The following tables summarize the quantitative data from preclinical studies on TG-1801, highlighting its ability to enhance macrophage-mediated anti-tumor activity in combination with other therapeutic agents.

Table 1: Enhancement of Antibody-Dependent Cellular Phagocytosis (ADCP) by TG-1801

Treatment Group	Fold Increase in ADCP (M2-polarized Macrophages)
Ublituximab + Umbralisib (U2)	2-fold
U2 + TG-1801	4-fold

Data derived from in vitro co-culture experiments with B-NHL cell lines and M2-polarized primary macrophages.[4][5]

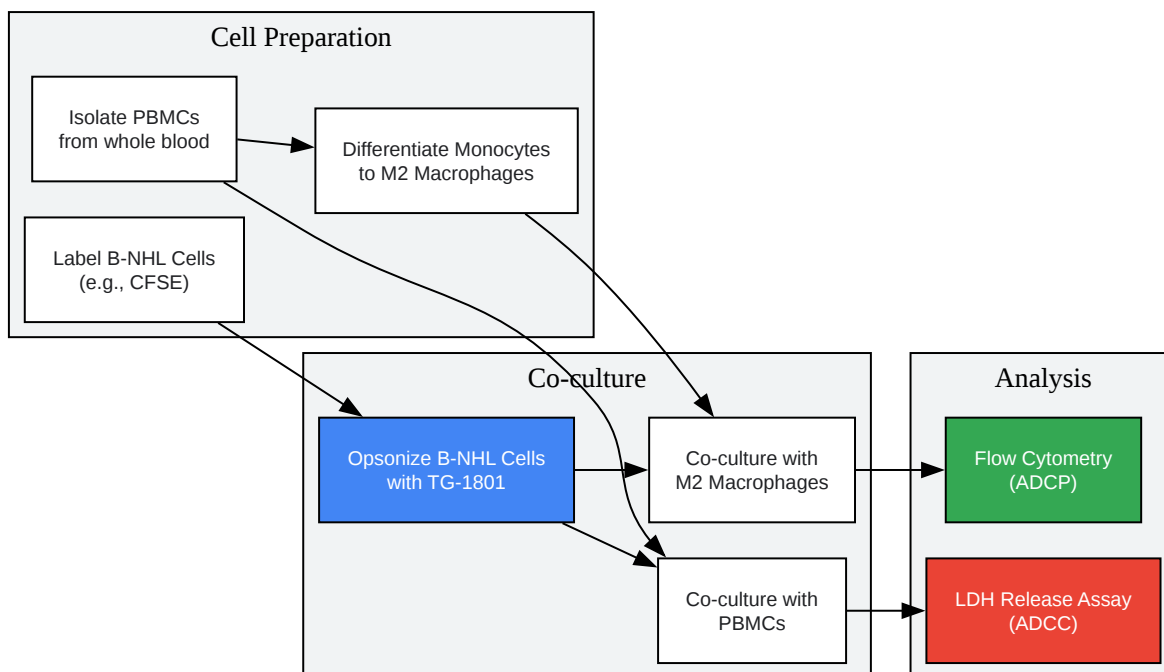
Table 2: Enhancement of Antibody-Dependent Cellular Cytotoxicity (ADCC) by TG-1801

Treatment Group	Fold Increase in ADCC
TG-1801 (single agent)	4.1-fold
TG-1801 + Ublituximab	7.2-fold

Data derived from in vitro co-culture experiments with B-NHL cell lines and Peripheral Blood Mononuclear Cells (PBMCs).[4][5]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental design, the following diagrams are provided.



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References

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